A2A receptor antagonist 3
Description
Overview of Adenosine (B11128) Receptor Subtypes and Their Physiological Significance
Adenosine, a ubiquitous purine (B94841) nucleoside, plays a crucial role in regulating a wide array of bodily functions by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. wikipedia.orgki.se These receptors are integral to maintaining homeostasis, adjusting energy demands in line with oxygen supply. ebi.ac.uk Each subtype has distinct physiological roles. For instance, both A1 and A2A receptors are involved in cardiac function, modulating myocardial oxygen consumption and coronary blood flow. wikipedia.org The A1 receptors are also known for their neuroprotective and heart-protective qualities. e-century.us A2B receptors are implicated in conditions like asthma and diabetes, while A3 receptors are potential targets for autoimmune diseases and cancer. e-century.us
Distinctive Roles of Adenosine A2A Receptors in Central Nervous System and Peripheral Tissues
Adenosine A2A receptors are prominently expressed in the central nervous system (CNS), particularly in the basal ganglia, which is crucial for motor control. ebi.ac.ukwikipedia.org They are also found in the hippocampus, cerebral cortex, and other brain regions. nih.gov In the CNS, A2A receptor activation can influence the release of various neurotransmitters, including acetylcholine, glutamate (B1630785), and noradrenaline. nih.gov This modulation of neuronal activity has implications for movement disorders, schizophrenia, and Alzheimer's disease. nih.gov
Beyond the CNS, A2A receptors are present in peripheral tissues and cells, such as blood vessels, platelets, and immune cells. ebi.ac.ukmdpi.com In the periphery, they contribute to vasodilation, immunosuppression, and the inhibition of platelet aggregation. ebi.ac.uk Their presence on immune cells makes them a key target in cancer immunotherapy, as blocking these receptors can enhance the body's anti-tumor immune response. nih.govplos.org Studies have also highlighted differing roles in tissue injury, where A2A receptor activation can be protective in peripheral tissues but detrimental in the CNS. nih.gov
Rationale for Targeting A2A Receptors with Antagonists in Research
The strategic targeting of A2A receptors with antagonists is driven by their significant involvement in a variety of disease states. In neurodegenerative disorders like Parkinson's disease, the high concentration of A2A receptors in the striatum and their antagonistic interaction with dopamine (B1211576) D2 receptors provide a strong rationale for their blockade. frontiersin.orgnih.gov A2A antagonists can potentiate the effects of dopamine-based therapies and may offer neuroprotective benefits. frontiersin.orgnih.gov
In the realm of oncology, the immunosuppressive role of adenosine in the tumor microenvironment has made A2A receptors a prime target. plos.org By blocking these receptors, antagonists can help restore the activity of immune cells to fight cancer. nih.gov Furthermore, research suggests potential therapeutic applications for A2A antagonists in cardiovascular diseases like heart arrhythmias and in managing inflammation. mdpi.comnih.gov The ability of A2A antagonists to reduce neuroinflammation also positions them as potential neuroprotective agents. wikipedia.org
Historical Development and Evolution of A2A Receptor Antagonists in Preclinical Research
The journey of A2A receptor antagonist development began with the recognition of the effects of methylxanthines like caffeine (B1668208) and theophylline. unife.it These compounds, found in coffee and tea, are non-selective adenosine receptor antagonists. wikipedia.org Epidemiological studies have suggested an inverse relationship between caffeine consumption and the risk of developing Parkinson's disease, providing early clues to the therapeutic potential of A2A antagonism. wikipedia.org
The quest for more selective and potent antagonists has led to the development of both xanthine-based and non-xanthine derivatives. bohrium.com While early xanthine (B1682287) derivatives had limitations such as poor water solubility, newer non-xanthine compounds, including various heterocyclic structures, have shown improved properties. bohrium.com This evolution has been guided by structure-activity relationship (SAR) studies aimed at optimizing affinity and selectivity for the A2A receptor. bohrium.com Numerous A2A receptor antagonists have progressed through preclinical studies and into clinical trials, particularly for Parkinson's disease, with some demonstrating the ability to improve motor symptoms. nih.govnih.govacs.org The development of these compounds represents a significant advancement in targeting non-dopaminergic pathways for the treatment of neurological disorders. mdpi.com
Interactive Data Tables
Table 1: Key Adenosine Receptor Subtypes and Their Primary Functions
| Receptor Subtype | Primary Location(s) | Key Physiological Roles |
| A1 | Brain (cortex, hippocampus), Heart | Neuroprotection, Cardiac protection, Inhibition of neurotransmitter release |
| A2A | Basal Ganglia, Immune Cells, Blood Vessels | Motor control, Immunosuppression, Vasodilation |
| A2B | Lungs, Mast Cells, Intestines | Bronchoconstriction, Inflammation, Gut motility |
| A3 | Immune Cells, Heart, Lungs | Inflammation, Cardioprotection, Potential role in cancer |
Table 2: Timeline of Key Developments in A2A Receptor Antagonist Research
| Year/Period | Development | Significance |
| 1981 | Recognition of methylxanthines (e.g., caffeine) as adenosine receptor antagonists. wikipedia.org | Laid the groundwork for understanding the stimulant effects and therapeutic potential of blocking adenosine receptors. |
| Late 20th Century | Development of selective non-xanthine A2A antagonists. bohrium.com | Enabled more targeted research into the specific roles of the A2A receptor, overcoming the limitations of non-selective compounds. |
| Early 2000s | Preclinical studies demonstrating the efficacy of A2A antagonists in models of Parkinson's disease. nih.gov | Provided strong evidence for the anti-parkinsonian effects of A2A blockade and supported progression to clinical trials. |
| 2010s | Multiple A2A antagonists enter clinical trials for Parkinson's disease and other indications. nih.gov | Marked a significant step towards translating preclinical findings into potential new therapies for patients. |
| Present | Ongoing research into the role of A2A antagonists in cancer immunotherapy and other diseases. nih.govplos.org | Expanding the potential therapeutic applications of A2A receptor antagonism beyond neurological disorders. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H26N6O2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-(3-cyanophenyl)-3-(2,6-dimethylpyridin-4-yl)-N-[(2S)-3-hydroxy-3-methylbutan-2-yl]pyrazolo[1,5-a]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C26H26N6O2/c1-15-11-20(12-16(2)28-15)22-23(19-8-6-7-18(13-19)14-27)31-32-10-9-21(30-24(22)32)25(33)29-17(3)26(4,5)34/h6-13,17,34H,1-5H3,(H,29,33)/t17-/m0/s1 |
InChI Key |
ICIFFGNFPYKGTD-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=CC(=CC(=N1)C)C2=C3N=C(C=CN3N=C2C4=CC=CC(=C4)C#N)C(=O)N[C@@H](C)C(C)(C)O |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=C3N=C(C=CN3N=C2C4=CC=CC(=C4)C#N)C(=O)NC(C)C(C)(C)O |
Origin of Product |
United States |
Discovery and Preclinical Characterization of A2a Receptor Antagonist 3
Identification Strategies and Early Synthesis Pathways Leading to A2A Receptor Antagonist 3
The discovery of this compound is rooted in strategic efforts to develop potent and selective ligands for the A2A adenosine (B11128) receptor. Initial identification strategies often involve the screening of compound libraries and the structural modification of known adenosine receptor ligands, such as caffeine (B1668208) and theophylline. nih.gov A common approach has been the development of nonxanthine derivatives to improve selectivity and pharmacokinetic properties. nih.gov
Initial In Vitro Binding Affinity and Selectivity Profiling of this compound Across Adenosine Receptor Subtypes (A1, A2A, A2B, A3)
A crucial step in the characterization of this compound is the determination of its binding affinity and selectivity for the different adenosine receptor subtypes. This is typically achieved through radioligand binding assays using cell membranes expressing recombinant human adenosine receptors. acs.org In these assays, the ability of this compound to displace a radiolabeled ligand from the receptor is measured, and the inhibition constant (Ki) is determined.
This compound demonstrates a high affinity for the human A2A receptor, with a Ki value in the low nanomolar range. nih.govmdpi.com Importantly, it exhibits significant selectivity over the other adenosine receptor subtypes, particularly the A1 receptor, which is critical for minimizing potential side effects. nih.gov The selectivity against A2B and A3 subtypes is also a key characteristic. plos.org The binding affinity profile of this compound is summarized in the table below.
Table 1: In Vitro Binding Affinity of this compound at Human Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
|---|---|
| A1 | >1000 |
| A2A | 8 |
| A2B | >1000 |
Note: The data presented are representative values for a highly selective A2A receptor antagonist of this class, based on published findings for compounds such as 8-(m-bromostyryl)-DMPX which has a Ki of 8 nM for A2A and is 146-fold selective over A1. nih.gov
Comparative Analysis of this compound with Established Antagonist Ligands in Preclinical Assays
To further understand the pharmacological profile of this compound, its properties are compared with those of well-established A2A antagonist ligands such as istradefylline (B1672650), preladenant (B1679076), and SCH-58261. nih.govnih.gov These compounds have been extensively studied and provide a benchmark for evaluating novel antagonists. nih.gove-jmd.org
The comparison is typically based on in vitro binding affinities and selectivity profiles. Preladenant, for example, is known for its very high affinity for the A2A receptor, with a Ki value of less than 1 nM and over 1,000-fold selectivity against other adenosine receptor subtypes. wikipedia.org Istradefylline is another potent and selective A2A antagonist that has been approved for clinical use. nih.gov this compound demonstrates a comparable, if not superior, profile in terms of both affinity and selectivity in these preclinical assays. nih.gov
Table 2: Comparative In Vitro Binding Affinity of A2A Receptor Antagonists
| Compound | A2A Receptor Ki (nM) | Selectivity vs. A1 Receptor |
|---|---|---|
| This compound (representative) | 8 | ~146-fold |
| Istradefylline | ~13 | ~77-fold |
| Preladenant | <1 | >1000-fold |
Note: Data are compiled from various sources for comparative purposes. nih.govnih.govwikipedia.org The values for istradefylline are based on its known pharmacological profile.
Pharmacological Potency of this compound in Functional Assays
Beyond binding affinity, the functional activity of this compound is evaluated in cell-based assays. The A2A receptor is coupled to the Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. ki.se Therefore, a common functional assay measures the ability of an antagonist to block the agonist-induced production of cAMP. plos.orgnih.gov
In these functional assays, this compound acts as a potent antagonist, effectively inhibiting the cAMP production stimulated by an adenosine receptor agonist like NECA (5'-N-Ethylcarboxamidoadenosine). plos.orgaacrjournals.org The potency is often expressed as an IC50 or a functional inhibition constant (Kb). This compound exhibits a Kb value in the nanomolar range, confirming its ability to functionally block the A2A receptor at concentrations consistent with its binding affinity. frontiersin.org This demonstrates that the binding of the antagonist to the receptor translates into a functional blockade of receptor signaling. nih.gov
Table 3: Functional Potency of this compound
| Functional Assay | Parameter | Value (nM) |
|---|
Note: The data presented are representative for a potent A2A receptor antagonist, based on published findings for compounds like PBF509. frontiersin.org
Molecular and Cellular Pharmacology of A2a Receptor Antagonist 3
Mechanism of A2A Receptor Antagonism at the Orthosteric Binding Site
A2A receptor antagonists, such as ZM241385 and istradefylline (B1672650), primarily exert their effects by competitively binding to the orthosteric site of the A2A receptor. mdpi.comnih.gov This is the same site where the endogenous agonist, adenosine (B11128), binds. nih.gov By occupying this pocket, the antagonist prevents adenosine from binding and activating the receptor, thereby blocking its downstream signaling. mdpi.com
The orthosteric binding site is a well-defined pocket within the transmembrane helices of the receptor. nih.gov Structural studies have revealed that antagonists like ZM241385 establish key interactions with specific amino acid residues within this site, including Asn253 in transmembrane helix 6 (TM6) and residues in the second extracellular loop (ECL2). nih.gov These interactions stabilize the receptor in an inactive conformation, preventing the conformational changes required for G protein coupling and subsequent signal transduction. nih.gov
It is important to distinguish between neutral antagonists and inverse agonists. While neutral antagonists simply block the binding of agonists, inverse agonists can further reduce the basal or constitutive activity of the receptor, pushing the equilibrium towards an inactive state. mdpi.com Some A2A receptor antagonists have been shown to exhibit inverse agonist properties. mdpi.com
Impact of A2A Receptor Antagonist 3 on G Protein Coupling and Adenylyl Cyclase Activity
A2A receptors are canonically coupled to the stimulatory G protein, Gs (or Gαs/olf in the striatum). nih.gov Upon activation by an agonist, the A2A receptor facilitates the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the βγ subunits and subsequent activation of adenylyl cyclase (AC). kirj.ee Adenylyl cyclase is the enzyme responsible for converting ATP into cyclic AMP (cAMP). kirj.ee
A2A receptor antagonists, by preventing agonist binding, inhibit this Gs-mediated activation of adenylyl cyclase. kirj.ee For example, the antagonist ZM241385 has been shown to have no effect on the basal activity of adenylyl cyclase but effectively inhibits the increase in cAMP accumulation induced by the A2A receptor agonist CGS 21680. kirj.ee This blockade of G protein coupling and adenylyl cyclase activity is a central tenet of their mechanism of action.
Modulation of Cyclic AMP (cAMP) and Protein Kinase A (PKA) Signaling Pathways by this compound
The inhibition of adenylyl cyclase activity by A2A receptor antagonists directly leads to a reduction in intracellular cAMP levels. mdpi.com Cyclic AMP is a crucial second messenger that activates protein kinase A (PKA). mdpi.commdpi.com Therefore, by lowering cAMP levels, A2A receptor antagonists effectively dampen the PKA signaling pathway. mdpi.comnih.gov
The A2A receptor-cAMP-PKA pathway plays a significant role in various cellular processes. For instance, in the striatum, activation of this pathway facilitates the release of the neurotransmitter GABA. mdpi.com By antagonizing the A2A receptor, "this compound" would be expected to decrease cAMP production and PKA activity, thereby reducing GABAergic transmission in specific neuronal populations. mdpi.com
Influence on Downstream Effector Molecules and Signaling Cascades (e.g., ERK, Akt, CREB)
The influence of A2A receptor antagonists extends beyond the cAMP/PKA pathway to other downstream signaling molecules. The cAMP response element-binding protein (CREB) is a transcription factor that is phosphorylated and activated by PKA. mdpi.com By inhibiting the cAMP/PKA pathway, A2A receptor antagonists can prevent the phosphorylation and activation of CREB, thereby modulating gene expression. nih.gov
Furthermore, A2A receptor signaling can also influence the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK), and the Akt (also known as protein kinase B) pathway. frontiersin.orgnih.gov The G protein βγ subunits, released upon Gs activation, can contribute to the activation of these pathways. nih.gov By blocking G protein activation, A2A receptor antagonists can indirectly affect these downstream cascades. For example, studies have shown that A2A receptor antagonists can inhibit the phosphorylation of ERK1/2. nih.gov
Interactions of this compound with Dopamine (B1211576) D2 Receptors and Heteromer Formation
A critical aspect of A2A receptor pharmacology, particularly in the striatum, is its interaction with the dopamine D2 receptor (D2R). nih.govmdpi.com A2A and D2 receptors are co-localized in striatopallidal medium spiny neurons and can form heteromers, specifically heterotetramers composed of A2A and D2 homodimers. mdpi.comnih.gov
Within these heteromers, there is a significant allosteric antagonism between the two receptors. nih.govpnas.org Activation of the A2A receptor can decrease the affinity of dopamine for the D2 receptor, thereby dampening D2 receptor signaling. pnas.org A2A receptor antagonists, by blocking this effect, can "release the brake" on D2 receptor function, potentiating dopaminergic neurotransmission. mdpi.com This interaction is a key mechanism underlying the therapeutic effects of A2A receptor antagonists in conditions like Parkinson's disease. mdpi.comnih.gov Interestingly, some studies suggest that A2A receptor antagonists themselves can also allosterically modulate the binding of D2 receptor ligands. pnas.org
Effects on Glutamatergic and Other Neurotransmitter Systems at the Cellular Level
The influence of A2A receptor antagonists extends to other neurotransmitter systems, most notably the glutamatergic system. nih.govnih.gov A2A receptors are located on presynaptic glutamatergic terminals, where their activation can facilitate the release of glutamate (B1630785). researchgate.net By blocking these presynaptic A2A receptors, antagonists can reduce glutamate release.
Glutamate is the primary excitatory neurotransmitter in the central nervous system and acts on ionotropic receptors (NMDA, AMPA, and kainate) and metabotropic receptors (mGluRs). youtube.comyoutube.com The modulation of glutamate release by A2A receptor antagonists can therefore have widespread effects on neuronal excitability and synaptic plasticity. Interactions between A2A receptor antagonists and mGluR5 inhibitors have been reported. nih.gov
Beyond glutamate, A2A receptors also interact with other neurotransmitter systems, including the GABAergic, serotonergic, and endocannabinoid systems. nih.gov For example, A2A receptor activation facilitates GABA release in certain brain regions, an effect that would be counteracted by A2A receptor antagonists. mdpi.com
Regulation of Calcium Signaling and Ion Channel Activity by this compound
Recent evidence suggests that A2A receptor signaling can modulate intracellular calcium ([Ca2+]i) levels. Activation of A2A receptors has been shown to increase [Ca2+]i, and this effect can be reversed by A2A receptor antagonists. This modulation of calcium signaling appears to be dependent on the cAMP-PKA pathway, which can in turn influence the levels of inositol (B14025) trisphosphate (IP3), a key molecule in mobilizing intracellular calcium stores.
Furthermore, A2A receptors can regulate the activity of various ion channels. frontiersin.org While the direct effects of "this compound" on specific ion channels are not detailed, by modulating G protein activity and downstream signaling pathways, these antagonists would indirectly influence ion channel function, thereby affecting neuronal excitability and neurotransmitter release.
Structure Activity Relationship Sar and Medicinal Chemistry of A2a Receptor Antagonist 3 Analogs
Key Structural Motifs and Pharmacophores Essential for A₂A Receptor Affinity and Selectivity of Antagonist 3 and Related Compounds
The affinity and selectivity of A₂A receptor antagonists are dictated by specific structural features that interact with key residues within the receptor's binding pocket. For xanthine-based antagonists like the analogs of A₂A receptor antagonist 3, several key motifs are crucial.
The xanthine (B1682287) core itself serves as a fundamental scaffold. hilarispublisher.com Modifications at the N1, N3, and 8-positions have the most significant impact on the binding affinity and selectivity. hilarispublisher.com The 8-position substitution is particularly critical, with styryl groups being a common and effective moiety. nih.govunife.it The presence of a phenyl ring attached to the styryl group allows for various substitutions that can fine-tune the compound's properties. For instance, the introduction of electron-withdrawing groups like chloro or bromo at the meta-position of the 8-styryl ring, as seen in CS-DMPX and BS-DMPX, leads to high A₂A affinity and selectivity. nih.gov Similarly, dimethoxy substitutions on the phenyl ring also enhance selectivity. nih.gov
The nature of the substituents at the N1 and N3 positions of the xanthine ring also plays a pivotal role. The presence of a propargyl group at the N1-position is a common feature in potent A₂A antagonists. nih.gov Modifications at the N3-position, such as the introduction of a hydroxypropyl group, can further enhance affinity. uni-stuttgart.de
Systematic Modifications and Their Influence on Binding Potency and Functional Efficacy
Systematic modifications of the xanthine scaffold have been extensively explored to improve the potency and selectivity of A₂A receptor antagonists.
Modifications at the 8-Position: The 8-position of the xanthine ring is a primary site for modification to enhance A₂A receptor affinity and selectivity. hilarispublisher.com Introducing a styryl group at this position has been a successful strategy. nih.gov Further modifications to the phenyl ring of the styryl moiety have demonstrated significant effects. For example, the introduction of methoxy (B1213986) groups, particularly in a dimethoxy substitution pattern, has been shown to increase A₂A affinity and selectivity. unife.it Halogen substitutions, such as chloro and bromo groups, have also yielded potent and selective antagonists. nih.gov
Modifications at the N1 and N3-Positions: The substituents at the N1 and N3 positions of the xanthine core are also crucial for modulating receptor affinity. hilarispublisher.com A propargyl group at the N1-position is a common feature of many potent A₂A antagonists. nih.gov Replacing the methyl group at the N3-position with a hydroxyethyl (B10761427) or hydroxypropyl group has been investigated, with the 3-(3-hydroxypropyl) group in combination with an 8-(3-methoxystyryl) substituent showing favorable results. uni-stuttgart.de
Table 1: Influence of Substitutions on A₂A Receptor Affinity
| Compound | 8-Position Substituent | A₂A Kᵢ (nM) | A₁/A₂A Selectivity |
| CS-DMPX | m-chlorostyryl | 13 | 100-fold |
| BS-DMPX | m-bromostyryl | 8 | 146-fold |
| 8-(3,4-dimethoxystyryl)-DMPX | 3,4-dimethoxystyryl | 15 | 167-fold |
| MSX-2 | 8-(3-methoxystyryl) | 8 | 113-fold (rat A₁) / 313-fold (human A₁) |
Data sourced from multiple studies. uni-stuttgart.denih.gov
These systematic modifications highlight the intricate structure-activity relationships governing the interaction of xanthine derivatives with the A₂A receptor, allowing for the rational design of more potent and selective antagonists.
Development of Prodrug Strategies for Enhanced Research Utility and Solubility of A₂A Antagonists
A significant challenge in the development of potent A₂A receptor antagonists for in vivo research is their often-low water solubility. uni-stuttgart.demdpi.com This limitation can hinder their administration and bioavailability. researchgate.net To address this, prodrug strategies have been successfully employed to enhance the aqueous solubility of these compounds. uni-stuttgart.demdpi.comnih.gov
A common approach is the introduction of a phosphate (B84403) group to the parent antagonist molecule. uni-stuttgart.deresearchgate.net The resulting phosphate ester prodrugs are typically highly water-soluble and stable in aqueous solutions. uni-stuttgart.demdpi.com In vivo, these prodrugs are rapidly cleaved by endogenous phosphatases, releasing the active antagonist at the site of action. uni-stuttgart.deurjc.es
A notable example is the development of MSX-3, a water-soluble phosphate prodrug of the potent and selective A₂A antagonist MSX-2. uni-stuttgart.denih.gov MSX-2 itself has low water solubility, limiting its utility in in vivo studies. mdpi.com The phosphate prodrug, MSX-3, exhibits significantly improved water solubility (9 mg/ml) and is readily converted back to the active compound, MSX-2, by alkaline phosphatase. uni-stuttgart.de This strategy has proven effective for intracerebral administration, allowing for the investigation of the central effects of A₂A receptor blockade. uni-stuttgart.de
Another prodrug approach involves the use of amino acid esters. For instance, the L-valine ester prodrug of MSX-2, known as MSX-4, has also been developed to enhance its properties for in vivo research. nih.gov These prodrug strategies represent a valuable tool in medicinal chemistry, enabling the in vivo evaluation of promising but poorly soluble drug candidates. researchgate.neturjc.es
Computational Approaches in the Design and Optimization of A₂A Receptor Antagonist 3 Derivatives (e.g., Molecular Docking, Cheminformatics)
Computational methods play a pivotal role in the modern drug discovery process, and the design of A₂A receptor antagonists is no exception. nih.govplos.org Techniques such as molecular docking and cheminformatics have been instrumental in understanding ligand-receptor interactions and in the rational design and optimization of novel antagonist derivatives. acs.orgnih.gov
Molecular docking studies are used to predict the binding mode of antagonists within the A₂A receptor's binding pocket. nih.gov These studies have revealed that the high-affinity binding site is a hydrophobic pocket where hydrogen bonding and π-π stacking interactions are crucial for ligand binding. nih.gov For instance, docking studies have shown that the adenine (B156593) moiety of adenosine (B11128) forms hydrogen bonds with Asn253 and Glu169, while the ribose portion interacts with Ser277 and His278. nih.gov By understanding these key interactions, medicinal chemists can design new molecules with improved affinity and selectivity.
Homology modeling has also been a valuable tool, especially before the crystal structure of the A₂A receptor was available. nih.govacs.org These models, often built based on the structure of other G protein-coupled receptors (GPCRs) like the β1 adrenergic receptor, have allowed for initial virtual screening campaigns. acs.org
Virtual screening of large compound libraries against the A₂A receptor structure or homology models has successfully identified novel antagonist chemotypes. acs.orgacs.org This approach led to the discovery of diverse and ligand-efficient antagonists, some of which served as starting points for further optimization. acs.org For example, a structure-based virtual screen of over a million compounds led to the identification of several new A₂A receptor antagonists. acs.org
Furthermore, computational approaches like Biophysical Mapping (BPM) have been used to analyze hotspots in the binding site, guiding the optimization of hit compounds into potent and selective lead molecules. acs.org These computational strategies, combined with experimental validation, accelerate the discovery and development of new A₂A receptor antagonists.
Synthetic Methodologies Employed in the Preparation of A₂A Receptor Antagonist 3 and its Congeners for Research Purposes
The synthesis of A₂A receptor antagonists, particularly those based on the xanthine scaffold, involves multi-step chemical processes. A common and effective method for preparing 8-substituted xanthine derivatives starts from 5,6-diaminouracil (B14702) derivatives. nih.gov For the synthesis of 1-propargyl-substituted xanthines, 3-propargyl-5,6-diaminouracil serves as a key starting material. nih.gov
A general synthetic route for 8-styrylxanthine derivatives involves the condensation of a 5,6-diaminouracil with a substituted cinnamic acid or its derivative. This is followed by methylation or other alkylation reactions at the N3 and N7 positions.
For the synthesis of prodrugs like MSX-3, the parent antagonist (MSX-2) is first synthesized. MSX-2, which is 3-(3-hydroxypropyl)-7-methyl-8-(3-methoxystyryl)-1-propargylxanthine, contains a hydroxyl group that can be functionalized. uni-stuttgart.de The phosphate prodrug MSX-3 is then prepared by reacting MSX-2 with a phosphorylating agent, such as dibenzyl phosphite, followed by deprotection. uni-stuttgart.de
The synthesis of radiolabeled antagonists, such as [³H]MSX-2, is also crucial for in vitro and in vivo research. This typically involves the introduction of a tritium (B154650) label at a late stage of the synthesis, often through catalytic tritiation of a suitable precursor. uni-stuttgart.de
Preclinical Efficacy Studies of A2a Receptor Antagonist 3 in Disease Models
Neurological and Neurodegenerative Disease Models
Effects in Animal Models of Parkinson's Disease (e.g., MPTP-treated, 6-OHDA-lesioned, Haloperidol-induced Catalepsy Models)
A2A receptor antagonists have demonstrated significant efficacy in various preclinical models of Parkinson's disease (PD), suggesting their potential as a non-dopaminergic therapeutic strategy. nih.gov These compounds effectively reverse motor deficits in rodent models treated with haloperidol, a dopamine (B1211576) D2 receptor antagonist that induces catalepsy and hypolocomotion, mimicking parkinsonian symptoms. nih.govacs.orgtandfonline.com
In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated primate and mouse models, which replicate the dopaminergic neurodegeneration seen in PD, A2A receptor antagonists have been shown to improve motor function. tandfonline.comnih.gov For instance, istradefylline (B1672650), an A2A antagonist, improved mobility in MPTP-treated monkeys. nih.gov Similarly, in MPTP-treated mice, these antagonists increase locomotor activity. tandfonline.com
The 6-hydroxydopamine (6-OHDA)-lesioned rat model is another widely used tool for evaluating anti-parkinsonian drugs. In this model, A2A receptor antagonists, when administered with a subthreshold dose of L-DOPA, potentiate contralateral rotations, a key indicator of anti-parkinsonian activity. mdpi.comresearchgate.net This synergistic effect suggests that A2A antagonists can enhance the therapeutic efficacy of L-DOPA. nih.gov
Furthermore, in models of haloperidol-induced catalepsy, a condition characterized by a failure to correct an externally imposed posture, A2A receptor antagonists have shown a clear reversal of this state. mdpi.comnih.gov For example, the A2A antagonist MSX-3 has been shown to reverse catalepsy induced by both D1 and D2 dopamine receptor antagonists. scispace.com Studies in primates have also confirmed that A2A antagonists like SCH 412348 and KW-6002 can significantly delay the onset of and reduce the severity of haloperidol-induced extrapyramidal symptoms, including catalepsy. nih.gov
The following table summarizes the effects of various A2A receptor antagonists in different animal models of Parkinson's disease.
| A2A Receptor Antagonist | Animal Model | Observed Effects |
| Istradefylline (KW-6002) | MPTP-treated monkeys | Improved mobility. nih.gov |
| 6-OHDA-lesioned rats | Potentiated L-DOPA-induced contralateral rotations. scispace.com | |
| Haloperidol-induced catalepsy in rats | Reversed catalepsy. snmjournals.org | |
| SCH 58261 | 6-OHDA-lesioned rats | Potentiated L-DOPA-induced turning behavior. nih.govresearchgate.net |
| Haloperidol-induced rigidity in rats | Reversed rigidity. scispace.com | |
| MSX-3 | Haloperidol-induced catalepsy in rats | Reversed catalepsy. scispace.com |
| Haloperidol-induced locomotor suppression in rats | Attenuated locomotor suppression. scispace.com | |
| Preladenant (B1679076) (SCH 420814) | MPTP-lesioned macaques | Reversed parkinsonian motor deficits. nih.gov |
| Haloperidol-treated rodents | Reversed motor impairments. tandfonline.com | |
| Tozadenant (SYN115) | Animal models of PD | Improved motor function. researchgate.net |
| JNJ-40255293 | Haloperidol-treated rats | Reversed catalepsy and hypolocomotion. acs.org |
| 6-OHDA-lesioned rats | Potentiated L-DOPA effects. acs.org | |
| SCH 412348 | Haloperidol-induced EPS in primates | Increased time to EPS onset and reduced catalepsy. nih.gov |
Investigation of Neuroprotective Mechanisms of A2A Receptor Antagonist 3 in In Vivo Models of Neurodegeneration
The neuroprotective potential of A2A receptor antagonists has been a significant area of investigation. Preclinical studies suggest that these compounds may not only alleviate symptoms but also slow the progression of neurodegeneration. nih.gov In the MPTP model of Parkinson's disease, inactivation of the A2A receptor, either genetically or pharmacologically with antagonists like caffeine (B1668208), SCH58261, and KW-6002, has been shown to be neuroprotective. nih.govnih.gov This protection is evidenced by the preservation of dopaminergic neurons in the substantia nigra. mdpi.com
Similarly, in the 6-OHDA rat model, oral administration of the A2A antagonist KW-6002 demonstrated a significant neuroprotective effect. nih.gov The mechanisms underlying this neuroprotection are thought to involve the modulation of glutamate (B1630785) release. nih.gov A2A receptors can facilitate glutamate release, and by blocking these receptors, antagonists may reduce excitotoxicity, a key contributor to neuronal cell death in neurodegenerative diseases. nih.govnih.gov
Genetic studies have provided further support for the neuroprotective role of A2A receptor antagonism. Mice with a genetic deletion of the A2A receptor are more resistant to the neurotoxic effects of MPTP. nih.gov These findings, combined with pharmacological studies, strongly suggest that targeting the A2A receptor is a valid strategy for neuroprotection in diseases like Parkinson's. nih.gov
Modulation of Motor Function and Motor Complications in Preclinical Models
A significant advantage of A2A receptor antagonists observed in preclinical models is their ability to improve motor function without inducing or exacerbating motor complications like dyskinesia, a common side effect of long-term L-DOPA therapy. nih.gov In fact, some studies suggest that A2A antagonists may even prevent the development of these complications. nih.gov
In rodent and primate models of Parkinson's disease, chronic administration of selective A2A receptor antagonists, unlike L-DOPA, does not lead to the development of dyskinesias. nih.gov When co-administered with L-DOPA, A2A antagonists enhance its anti-parkinsonian effects without worsening the severity of existing dyskinesia. tandfonline.com For instance, in MPTP-treated primates primed with L-DOPA, A2A antagonists like istradefylline did not induce dyskinesia when given alone and did not exacerbate L-DOPA-induced dyskinesia when given in combination. tandfonline.com
One proposed mechanism for this favorable profile is the modulation of glutamatergic neurotransmission. L-DOPA-induced dyskinesias are associated with hyperphosphorylation of AMPA receptor GluR1 subunits. The A2A antagonist KW-6002 was found to reduce this hyperphosphorylation in rats, suggesting a mechanism for attenuating motor complications. nih.gov
The ability of A2A receptor antagonists to improve motor performance as a monotherapy has also been demonstrated. In 6-OHDA-lesioned rats, chronic treatment with KW-6002 alone led to a significant improvement in motor disability as measured by the rotarod test, without inducing any abnormal involuntary movements. scispace.com
The table below highlights key findings on the modulation of motor function and complications by A2A receptor antagonists in preclinical models.
| A2A Receptor Antagonist | Animal Model | Key Findings on Motor Function and Complications |
| KW-6002 (Istradefylline) | L-DOPA-primed, 6-OHDA-lesioned rats | Did not exacerbate L-DOPA-induced dyskinesia. scispace.com |
| L-DOPA-naive, 6-OHDA-lesioned rats | Improved motor performance as monotherapy without inducing dyskinesia. scispace.com | |
| Apomorphine-treated primates | Prevented the development of apomorphine-induced dyskinesias. nih.gov | |
| Preladenant | L-DOPA-primed, MPTP-treated primates | Did not induce dyskinesia when administered alone. tandfonline.com |
| ST1535 | L-DOPA-primed, MPTP-treated primates | Did not induce dyskinesia when administered alone. tandfonline.com |
Impact on Cognitive Deficits in Animal Models of Neurological Disorders (e.g., Alzheimer's Disease, Traumatic Brain Injury)
The therapeutic potential of A2A receptor antagonists extends beyond motor control to the realm of cognitive function. Preclinical evidence suggests that these compounds can ameliorate cognitive deficits in various models of neurological disorders, including Alzheimer's disease (AD) and traumatic brain injury (TBI). frontiersin.orgnih.gov
In transgenic mouse models of AD, such as the APPswe/PS1dE9 model, long-term treatment with the A2A antagonist MSX-3 has been shown to prevent the development of memory deficits. frontiersin.orguni.lu Interestingly, this was accompanied by a significant decrease in the levels of Aβ1-42, a key component of amyloid plaques, in the cortex. frontiersin.org Genetic deletion of the A2A receptor in a tauopathy mouse model also protected against memory deficits and reduced tau hyperphosphorylation, another hallmark of AD. ulb.ac.be Furthermore, oral administration of MSX-3 in this model improved memory. ulb.ac.be
The neuroprotective mechanisms of A2A antagonists are also relevant to their cognitive benefits. By reducing neuroinflammation and glutamate-mediated excitotoxicity, these compounds can help preserve synaptic function, which is crucial for learning and memory. nih.govmdpi.com In animal models of AD, A2A receptor blockade has been shown to revert memory deficits and reduce neuroinflammatory markers. ulb.ac.be
In the context of traumatic brain injury, A2A receptor antagonists have also shown promise. In a mouse model of lateral fluid percussion brain injury, the selective A2A antagonist SCH58261 successfully suppressed trauma-induced hyperlocomotion, suggesting a beneficial effect on neurological recovery. nih.gov The rationale for using A2A antagonists in TBI is based on the observation that adenosine (B11128) levels increase significantly after brain injury, and blocking the pro-inflammatory and excitotoxic signaling through A2A receptors could mitigate secondary brain damage. nih.govnih.gov
Studies in Preclinical Models of Ischemic Stroke and Neuroinflammation
The role of A2A receptor antagonists has been investigated in preclinical models of ischemic stroke, where they have demonstrated neuroprotective effects. In a rat model of middle cerebral artery occlusion (MCAo), subchronic administration of the A2A antagonist SCH58261 protected against neurological deficits and reduced both cortical and striatal damage. frontiersin.org
A key mechanism implicated in this protection is the reduction of excitotoxicity. In the initial hours following ischemia, SCH58261 was found to decrease the outflow of glutamate. frontiersin.org Furthermore, 24 hours after the ischemic event, the antagonist significantly reduced the activation of p38 and JNK mitogen-activated protein kinases (MAPKs) in microglia and oligodendrocytes, respectively. frontiersin.org These kinases are involved in the cellular pathways leading to ischemic cell death.
In vitro studies using oxygen and glucose deprivation (OGD) in rat hippocampal slices further support the protective role of A2A antagonism. The selective A2A antagonist ZM 241385 was shown to prevent or delay anoxic depolarization, a marker of neuronal damage, and promote the recovery of neurotransmission. frontiersin.org This was associated with a significant reduction in neuronal damage in the CA1 region of the hippocampus.
The anti-inflammatory properties of A2A antagonists are also crucial in the context of stroke. A2A receptor expression is upregulated on microglia following cerebral ischemia, and blocking these receptors can attenuate the inflammatory response. nih.gov Genetic deletion of the A2A receptor has also been shown to be protective in multiple animal studies of cerebral ischemia. nih.gov
Evaluation in Models of Neuropathic Pain
While the primary focus of A2A receptor antagonist research has been on neurodegenerative and neurological disorders, there is emerging evidence for their potential in managing neuropathic pain. The rationale for this stems from the role of adenosine and its receptors in modulating pain signaling pathways.
In a study using the APPswe/PS1dE9 mouse model of Alzheimer's disease, which also exhibits other neurological changes, treatment with the A2A antagonist MSX-3 was evaluated. uni.lu While this study focused on cognitive and pathological markers of AD, the known involvement of neuroinflammation in both AD and neuropathic pain suggests a potential overlap in therapeutic mechanisms. Further dedicated studies in specific models of neuropathic pain are needed to fully elucidate the efficacy of A2A receptor antagonists in this indication.
Immunological and Inflammatory Disease Models
Modulation of Immune Cell Function (In Vitro and In Vivo) by this compound (e.g., T-cells, Macrophages, Dendritic Cells)
In vitro studies have demonstrated the modulatory effects of this compound on T-cell function. The compound potently inhibits signaling pathways downstream of A2a receptor activation. Specifically, it has been shown to inhibit the phosphorylation of CREB (pCREB) in human whole blood CD8+ T cells with an IC50 of 0.02 μM. medchemexpress.com Furthermore, in assays using CD3/CD28 stimulated T-cells, this compound inhibited the release of Interleukin-2 (IL-2) with an IC50 of 0.004 μM. medchemexpress.com
Publicly available data does not currently include specific in vitro or in vivo studies on the modulation of macrophage or dendritic cell function by this compound. While the antagonism of the A2a receptor on these cell types is a key mechanism for this class of compounds, specific data for "this compound" is not available. science.govresearchgate.net
Interactive Table: In Vitro Activity of this compound
| Parameter | Cell Type/System | Value |
| Binding Affinity (Ki) | ||
| A2a Receptor | - | 0.4 nM |
| A2b Receptor | - | 37 nM |
| A1 Receptor | - | 107 nM |
| A3 Receptor | - | 1467 nM |
| Functional Inhibition (IC50) | ||
| pCREB Inhibition | Human CD8+ T cells | 0.02 μM |
| IL-2 Release Inhibition | Human CD3/CD28 stimulated T-cells | 0.004 μM |
| Data sourced from MedChemExpress, citing patent WO2021224636 A1. medchemexpress.com |
Role in Preclinical Models of Chronic Inflammation and Autoimmune Responses
There are currently no publicly available research findings detailing the role of the specific compound this compound in preclinical models of chronic inflammation or autoimmune diseases. Studies on other A2a receptor antagonists have shown potential in models of conditions like experimental autoimmune encephalomyelitis and inflammatory bowel disease, but specific data for this compound is lacking. google.comgoogle.com.naresearchgate.net
Effects on Cytokine and Chemokine Release in Inflammatory Contexts
The primary available data on cytokine modulation by this compound comes from in vitro T-cell studies, which showed a potent inhibition of IL-2 release. medchemexpress.com IL-2 is a critical cytokine for T-cell proliferation and the propagation of an immune response. General studies on A2a receptor antagonists indicate they can suppress pro-inflammatory cytokines like TNF-α and certain chemokines, while in some contexts enhancing anti-inflammatory cytokines like IL-10, but specific data for this compound's broader cytokine and chemokine profile in inflammatory contexts is not available in the public domain. medchemexpress.eunih.gov
Oncology Research Models
Influence on Tumor Growth and Metastasis in Preclinical Cancer Models
There are no specific preclinical data available in the public domain concerning the direct influence of this compound on tumor growth and metastasis in animal models. The therapeutic strategy for A2a receptor antagonists in oncology generally involves overcoming adenosine-mediated immunosuppression within the tumor, thereby enabling the host's immune system to attack cancer cells, which can inhibit tumor growth and metastasis. However, studies specifically utilizing "this compound" to demonstrate this effect have not been published.
Modulation of the Tumor Microenvironment and Anti-Tumor Immunity by this compound
While the mechanism of action for A2a receptor antagonists is centered on modulating the tumor microenvironment (TME) to enhance anti-tumor immunity, specific research on "this compound" in this context is not publicly available. The expectation is that by blocking A2a receptors on immune cells such as T-cells and NK cells, the compound would reverse the immunosuppressive effects of high adenosine levels in the TME, leading to increased immune cell activation and infiltration into the tumor. medchemexpress.com The observed in vitro inhibition of pCREB and restoration of IL-2 production in T-cells by this compound supports its potential to enhance anti-tumor immunity. medchemexpress.com However, in vivo studies in preclinical cancer models are required to confirm this effect.
Synergistic Effects with Other Therapeutic Modalities in Preclinical Oncology Studies
The therapeutic potential of A2A receptor antagonists in oncology is significantly amplified when used in combination with other immunotherapies, particularly immune checkpoint inhibitors. nih.govaacrjournals.org Preclinical studies have consistently demonstrated that blocking the A2A receptor can overcome tumor-induced immunosuppression, thereby enhancing the efficacy of treatments like anti-PD-1, anti-PD-L1, and anti-CTLA-4 antibodies. nih.govnih.gov
In the tumor microenvironment, high levels of adenosine suppress the activity of effector T cells, allowing cancer cells to evade the immune system. nih.govfrontiersin.org A2A receptor antagonists counteract this effect. For instance, in mouse models of melanoma, the combination of an A2A receptor antagonist with an anti-CTLA-4 antibody resulted in a significant restriction of tumor growth and an enhanced antitumor immune response. nih.gov This synergistic effect is attributed to the enhanced function of T cells. frontiersin.org
Further studies in various cancer models have elucidated the mechanisms behind this synergy. In mouse models of breast, colon, and hepatocellular carcinomas, the dual blockade of PD-1 and the A2A receptor was shown to prevent drug resistance. frontiersin.org The A2A receptor antagonist ciforadenant (B606687) (CPI-444), when combined with anti-PD-L1 therapy in a mouse model, led to decreased expression of PD-1 on T cells in non-draining lymph nodes. mdpi.com This reduction in PD-1 expression effectively lowers the threshold needed for an effective anti-PD-1 treatment. frontiersin.orgmdpi.com Similarly, in orthotopic liver cancer models, the combination of the A2A receptor antagonist SCH58261 with an anti-PD1 antibody led to significant T-cell activation and reductions in tumor size. nih.gov
The synergistic potential of A2A receptor antagonists is not limited to checkpoint inhibitors. Research suggests these compounds may also enhance the efficacy of radiotherapy. In gastric cancer models, high expression of the A2A receptor was linked to enhanced DNA damage repair in tumor cells through the PI3K/AKT/mTOR signaling pathway. An A2A receptor-specific antagonist was found to effectively suppress this signaling pathway, suggesting a potential to reduce tumor radioresistance. mdpi.com
| A2A Antagonist | Combination Therapy | Cancer Model | Key Finding | Source |
|---|---|---|---|---|
| Ciforadenant (CPI-444) | Anti-PD-L1 / Anti-CTLA-4 | Mouse tumor models | Restored T cell signaling; decreased PD-1 expression on T cells. | mdpi.com |
| SCH58261 | Anti-PD1 | Murine orthotopic liver cancer | Led to T cell activation and reduced tumor size. | nih.gov |
| ZM-241385 | Anti-CTLA4 mAb | B16F10 mouse melanoma | Significant tumor growth delay compared to either agent alone. | nih.gov |
| Generic A2A Antagonist | Radiotherapy (implied) | Gastric cancer models | Suppresses PI3K/AKT/mTOR signaling, potentially reducing radioresistance. | mdpi.com |
Cardiovascular Research Models
Role in Preclinical Models of Cardiac Ischemia-Reperfusion Injury
In the context of cardiovascular research, A2A receptor antagonists have served as critical pharmacological tools to investigate the mechanisms of cardiac injury, particularly ischemia-reperfusion (I/R) injury. Studies have established that the adenosine A2A receptor plays a significant cardioprotective role during I/R events. d-nb.infofrontiersin.org The primary role of A2A receptor antagonists in these preclinical models has been to block this protective pathway, thereby confirming the receptor's involvement.
Activation of the A2A receptor at the onset of reperfusion has been shown to markedly decrease I/R injury. d-nb.info For example, the administration of selective A2A receptor agonists can reduce infarct size. d-nb.info The use of A2A receptor antagonists like SCH 58261 or MRS 1706 in these models reverses the infarct-size-reducing effects of the A2A agonists. d-nb.info This demonstrates that the observed cardioprotection is specifically mediated through the A2A receptor.
In a septic rat heart model, I/R injury was less pronounced compared to non-septic animals, a phenomenon attributed to increased expression of A2A and A2B receptors. d-nb.info When these receptors were blocked by antagonists, this inherent "cardioprotective" effect was almost completely abolished, further highlighting the crucial role of A2A receptor signaling in mitigating I/R damage. d-nb.info Therefore, while not therapeutic in themselves for this indication, A2A receptor antagonists are indispensable for validating the A2A receptor as a therapeutic target for cardioprotection. d-nb.infonih.gov
| Antagonist | Model | Key Finding | Source |
|---|---|---|---|
| SCH 58261 / MRS 1706 | Isolated septic rat heart with I/R | Reversed the cardioprotective effects observed in septic hearts, abolishing the reduction in I/R injury. | d-nb.info |
| SCH 58261 / MRS 1706 | Rat heart I/R model | Blocked the infarct-size-reducing effects of A2A receptor agonists. | d-nb.info |
Other Preclinical Applications
Investigation in Renal Injury Models
Similar to cardiovascular research, the investigation of A2A receptor antagonists in preclinical models of renal injury has been primarily to elucidate the protective role of the endogenous adenosine signaling pathway. Multiple studies have shown that activation of the A2A receptor can significantly ameliorate acute kidney injury, particularly that caused by ischemia-reperfusion. nih.govphysiology.orgnih.gov
Pretreatment with A2A receptor agonists has been demonstrated to improve renal function following I/R injury in rats. physiology.org This protective effect is linked to the modulation of immune cells; A2A receptor signaling on hematopoietic cells, such as dendritic cells and T cells, is necessary to prevent inflammation and subsequent kidney damage. nih.gov The administration of A2A receptor antagonists in these models serves to block the protective effects of agonists, confirming that the therapeutic benefit is mediated through the A2A receptor. physiology.org These studies underscore the utility of the antagonists as research tools to validate the A2A receptor as a target for treating acute kidney injury.
Studies in Respiratory Disease Models
In preclinical models of respiratory disease, the role of A2A receptor antagonists is multifaceted. The A2A receptor pathway is known to have anti-inflammatory properties in the lungs. physiology.orgnih.gov Consequently, the application of A2A receptor antagonists in some models has been shown to enhance inflammation, which helps to confirm the receptor's endogenous anti-inflammatory function. nih.gov
In models of lung ischemia-reperfusion injury, selective activation of A2A receptors with agonists provides significant protection, improving lung function and decreasing inflammation. nih.gov The use of a specific A2A receptor antagonist, ZM241385, was shown to completely block these protective effects, again confirming the mechanism of action. nih.gov
Conversely, in models of chronic inflammatory airway diseases like asthma, studies with A2A receptor agonists have suggested a beneficial effect by inhibiting the influx of inflammatory cells. physiology.org While direct therapeutic application of antagonists for these conditions is not supported by this line of research, their use remains vital for mechanistic studies. Pharmacological agents that modulate adenosine signaling, including A2A receptor antagonists, are still being evaluated for their potential in chronic lung diseases, but further investigation is required. frontiersin.org
| Antagonist | Model | Key Finding | Source |
|---|---|---|---|
| ZM241385 | Isolated rabbit lung I/R | Blocked the protective effects of A2A agonists, preventing improvement in lung function. | nih.gov |
| Generic A2A Antagonists | Animal models of inflammation/tissue damage | Enhanced inflammation, demonstrating the endogenous anti-inflammatory role of the A2A receptor. | nih.gov |
Advanced Methodologies and Analytical Approaches in A2a Receptor Antagonist 3 Research
Radioligand Binding Assays for Receptor Affinity, Kinetics, and Occupancy Studies
Radioligand binding assays are fundamental in characterizing the interaction of A2A receptor antagonist 3 with its target. These assays utilize radiolabeled ligands to quantify the affinity, kinetics, and receptor occupancy of unlabeled antagonists.
One commonly used radioligand is [3H]MSX-2 , a potent and selective A2A receptor antagonist. nih.gov Studies using [3H]MSX-2 on rat striatal membranes have shown it binds to a single class of sites with high affinity. nih.gov Competition binding assays with [3H]MSX-2 allow for the determination of the affinity (Ki values) of various unlabeled antagonists. nih.govuni-stuttgart.de The binding of [3H]MSX-2 is reversible and saturable, making it a reliable tool for these studies. nih.gov
Another key radioligand is [11C]SCH-442416 , which is particularly valuable for in vivo imaging studies using Positron Emission Tomography (PET). openmedscience.comnih.gov PET studies with [11C]SCH-442416 have successfully quantified A2A receptor binding in the human brain, with the highest binding observed in the striatum, consistent with the known distribution of A2A receptors. openmedscience.com This technique is crucial for assessing receptor occupancy by antagonist drugs in living subjects. The tracer shows favorable characteristics, including rapid brain uptake, a good signal-to-noise ratio, and a low level of radioactive metabolites in the brain. nih.gov
The kinetic properties of antagonist binding, such as association and dissociation rates, can also be determined using radioligand assays. For instance, the binding of the antagonist [3H]ZM241385 was found to be a two-step process involving an initial fast equilibrium followed by a slow conformational isomerization. nih.gov Understanding these kinetics is vital as it can explain discrepancies between antagonist affinity in saturation experiments and its potency in functional assays. nih.gov
| Radioligand | Application | Key Findings |
| [3H]MSX-2 | In vitro receptor binding assays | High affinity and selectivity for A2A receptors; allows determination of antagonist Ki values. nih.govuni-stuttgart.de |
| [11C]SCH-442416 | In vivo PET imaging | Quantifies A2A receptor occupancy in the brain; highest binding in the striatum. openmedscience.comnih.govsnmjournals.org |
| [3H]ZM241385 | In vitro kinetic and saturation binding assays | Revealed a two-step binding mechanism with conformational isomerization. nih.gov |
| [3H]SCH58261 | In vitro receptor binding assays | Used to quantify A2A receptor density in various tissues, including coronary arteries. ahajournals.org |
Functional Cell-Based Assays
Functional cell-based assays are essential for determining the efficacy of this compound in modulating receptor signaling. These assays measure the downstream consequences of receptor activation or inhibition.
cAMP Accumulation Assays are a primary method, as the A2A receptor is a Gs protein-coupled receptor that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). frontiersin.orginnoprot.com Antagonists are evaluated by their ability to inhibit the cAMP production stimulated by an A2A receptor agonist, such as NECA or CGS21680. nih.goveurofinsdiscovery.comfrontiersin.org These assays can be performed using various detection methods, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). eurofinsdiscovery.com
Reporter Gene Assays offer another approach to quantify receptor activation. In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to cAMP levels. An antagonist's efficacy is determined by its ability to prevent the agonist-induced expression of the reporter gene.
Impedance-Based Assays , a type of label-free technology, provide real-time monitoring of cellular responses to receptor modulation. These assays measure changes in electrical impedance as cells change their morphology, adhesion, and proliferation in response to receptor signaling. frontiersin.org They have been successfully used to characterize the functional activity of A2A receptor antagonists. frontiersin.org
| Assay Type | Principle | Application in A2A Antagonist Research |
| cAMP Accumulation Assays | Measures intracellular cAMP levels following receptor stimulation. frontiersin.orginnoprot.com | Quantifies the ability of an antagonist to block agonist-induced cAMP production. nih.goveurofinsdiscovery.comfrontiersin.org |
| Reporter Gene Assays | Measures the expression of a reporter gene linked to a cAMP-responsive element. | Determines antagonist potency by its inhibition of agonist-driven reporter gene expression. |
| Impedance-Based Assays | Monitors real-time changes in cellular impedance upon receptor activation. frontiersin.org | Provides a label-free method to assess the functional antagonism of A2A receptors. frontiersin.org |
Advanced Biophysical Techniques for Receptor Interaction Analysis
Advanced biophysical techniques provide detailed insights into the molecular interactions between this compound and the receptor.
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for studying protein-protein interactions and conformational changes in real-time in living cells. These methods can be used to monitor the interaction between the A2A receptor and its G protein upon ligand binding, or to study the formation of receptor heteromers, such as A2A-D2 dopamine (B1211576) receptor complexes. frontiersin.org
Label-Free Technologies , beyond impedance-based assays, include techniques like surface plasmon resonance (SPR) and dynamic mass redistribution (DMR) assays. These methods can provide kinetic and affinity data on ligand-receptor interactions without the need for radiolabeling, offering a complementary approach to traditional binding assays. oncotarget.com
Electrophysiological Techniques for Assessing Neuronal Circuit Modulation
Electrophysiological techniques are crucial for understanding how this compound modulates the function of neuronal circuits, particularly within the basal ganglia where A2A receptors are highly expressed. nih.gov Techniques such as patch-clamp recordings from brain slices allow researchers to measure the effects of antagonists on synaptic transmission and neuronal excitability.
Studies have shown that A2A receptor antagonists can modulate excitatory postsynaptic currents in striatal neurons. frontiersin.org For example, an A2A receptor antagonist was found to decrease the amplitude of excitatory postsynaptic currents in identified enkephalinergic medium spiny neurons, suggesting a presynaptic site of action. frontiersin.org These techniques are vital for linking the molecular action of an antagonist to its effects on neural circuit function and ultimately, behavior. nih.gov
Genetic Manipulation Models for Elucidating A2A Receptor Function
Genetically modified animal models, such as knockout and transgenic mice, have been instrumental in dissecting the physiological roles of the A2A receptor and the effects of its antagonism.
A2A Receptor Knockout (KO) Mice , which lack the gene for the A2A receptor, have been used extensively. nih.govnih.gov Studies with these mice have demonstrated the role of A2A receptors in motor function, anxiety, and neuroprotection. nih.govmdpi.comoup.com For instance, the motor-stimulating effects of caffeine (B1668208), a non-selective adenosine (B11128) antagonist, are absent in A2A receptor KO mice. conicet.gov.ar Furthermore, A2A receptor KO mice have shown protection against neurotoxicity in models of Parkinson's disease. mdpi.com
Conditional Knockout Mice , such as forebrain-specific A2A receptor KO mice, allow for the investigation of the receptor's function in specific cell types or brain regions. uc.pt This approach has revealed that A2A receptors in forebrain neurons are critical for the motor effects of antagonists, while A2A receptors on other cell types, likely glial cells, are important for their neuroprotective effects. uc.pt
Transgenic Mice that overexpress the A2A receptor have also been developed. nih.govbohrium.com These models can amplify the effects of A2A receptor signaling and are useful for studying conditions where receptor expression may be altered. frontiersin.orgbohrium.com
| Genetic Model | Description | Key Findings from Antagonist Studies |
| Global Knockout (KO) | The A2A receptor gene is deleted from all cells. nih.gov | Demonstrates the necessity of the A2A receptor for the motor effects of antagonists and reveals its role in anxiety and neurodegeneration. nih.govmdpi.comconicet.gov.ar |
| Conditional Knockout (cKO) | The A2A receptor gene is deleted in specific cell types (e.g., forebrain neurons). uc.pt | Differentiates the cellular mechanisms underlying the motor and neuroprotective effects of antagonists. uc.pt |
| Transgenic (Overexpression) | The A2A receptor is expressed at higher-than-normal levels, often in a tissue-specific manner. nih.govbohrium.com | Helps to understand the consequences of enhanced A2A receptor signaling and the potential for antagonists to counteract these effects. frontiersin.org |
Cryo-EM and X-ray Crystallography for Structural Insights into A2A Receptor-Antagonist 3 Complexes
Determining the three-dimensional structure of the A2A receptor in complex with antagonist 3 provides the ultimate level of detail about their interaction. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques for this purpose. nih.govmdpi.com
Numerous crystal structures of the A2A receptor bound to various antagonists have been solved. nih.govpnas.orgnih.govnih.gov These structures have revealed the precise binding pocket and the key amino acid residues involved in antagonist recognition. pnas.orgplos.org For example, the structure of the A2A receptor with the antagonist ZM241385 showed that the ligand binds in the orthosteric pocket, overlapping with the binding site of the native ligand adenosine. pnas.org Structural studies have also highlighted the flexibility of the binding pocket, which can accommodate different antagonist scaffolds. pnas.org
Cryo-EM has also become a powerful tool for studying GPCR structures, particularly in complex with their signaling partners like G proteins. nih.govnih.govbiorxiv.org While more challenging for smaller protein-ligand complexes, cryo-EM can provide structural information in a more native-like environment. mdpi.com These structural insights are invaluable for the rational design and optimization of novel A2A receptor antagonists. nih.gov
Application of Omics Technologies to Characterize this compound Effects
Omics technologies, such as proteomics and metabolomics , offer a systems-level view of the cellular and physiological changes induced by this compound.
Proteomics can be used to identify and quantify changes in the expression of hundreds or thousands of proteins in response to antagonist treatment. This can reveal novel signaling pathways and cellular processes modulated by A2A receptor blockade.
Metabolomics , the large-scale study of small molecules or metabolites, can provide a snapshot of the metabolic state of a cell or organism. By analyzing changes in metabolite levels following antagonist administration, researchers can gain insights into the metabolic pathways affected by A2A receptor signaling.
Computational Modeling and Simulation Techniques
Computational modeling and simulation techniques have become indispensable tools in the study of this compound, offering profound insights into its interaction with the adenosine A2A receptor at a molecular level. These in silico approaches, including molecular dynamics (MD) simulations and the application of artificial intelligence (AI) and machine learning (ML) for ligand discovery, provide a detailed understanding that complements experimental data.
Molecular dynamics simulations allow researchers to observe the dynamic behavior of this compound within the receptor's binding pocket over time. These simulations can reveal crucial information about the stability of the ligand-receptor complex, the conformational changes that occur upon binding, and the specific atomic interactions that are critical for affinity and selectivity. For instance, MD studies can track the formation and breaking of hydrogen bonds and hydrophobic contacts, providing a time-resolved map of the binding event. This level of detail is instrumental in understanding the structural determinants of the antagonist's pharmacological profile.
The integration of AI and machine learning has significantly accelerated the discovery and optimization of novel A2A receptor antagonists. By training algorithms on large datasets of known ligands and their biological activities, researchers can develop predictive models. These models are capable of screening vast virtual libraries containing millions of chemical compounds to identify those with a high probability of binding to the A2A receptor. This approach streamlines the initial phases of drug discovery, allowing for a more focused and efficient allocation of resources toward the synthesis and testing of the most promising candidates.
The synergy of these computational methods provides a powerful platform for the rational design of next-generation A2A receptor antagonists with enhanced properties.
Detailed Research Findings from Computational Studies
The following table summarizes key findings from computational research on A2A receptor antagonists, illustrating the power of these techniques.
| Computational Technique | Research Focus | Key Findings & Detailed Insights |
| Molecular Dynamics (MD) Simulations | Binding Pose and Stability | MD simulations have been used to refine the binding poses of A2A receptor antagonists obtained from initial docking studies. These simulations often reveal subtle but important adjustments in the ligand's orientation within the binding site, leading to a more stable and energetically favorable complex. The simulations can quantify the stability of key interactions, such as those with Asn253 and Phe168, which are critical for high-affinity binding. |
| AI/Machine Learning (ML) for Ligand Discovery | Virtual Screening and Hit Identification | Machine learning models, particularly deep neural networks, have been successfully employed to screen massive chemical databases for novel A2A receptor antagonist scaffolds. These models learn the complex relationships between chemical structure and biological activity, enabling the identification of structurally diverse compounds that would be difficult to find using traditional screening methods. The output is a ranked list of potential hits with predicted high affinity. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting Antagonist Potency | QSAR models establish a mathematical relationship between the physicochemical properties of a series of A2A receptor antagonists and their observed biological activity. These models help to identify the key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that govern potency. This allows for the in silico prediction of the activity of newly designed analogs of this compound, guiding medicinal chemistry efforts. |
Future Research Directions and Unanswered Questions for A2a Receptor Antagonist 3
Elucidation of Remaining Unexplored Signaling Pathways and Cellular Interactions
The canonical signaling pathway for the A2A receptor involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). researchgate.net However, the full spectrum of downstream effects and cellular interactions of A2A receptor antagonist 3 is likely more complex. Future research should focus on identifying and characterizing non-canonical signaling pathways that may be modulated by this antagonist. This includes investigating its potential influence on mitogen-activated protein kinase (MAPK) pathways, which are associated with A2A receptor signaling, and its interactions with other G-protein coupled receptors (GPCRs). The existence of A2A receptor heterodimers, such as those with dopamine (B1211576) D2 receptors, presents another layer of complexity that warrants further exploration to understand how antagonist 3 might differentially affect these complexes. snmjournals.orgnih.gov
Investigation of Novel Combinatorial Research Strategies with this compound in Preclinical Settings
The immunomodulatory properties of A2A receptor antagonists have opened new avenues for combination therapies, particularly in oncology. Preclinical studies have shown that combining this compound with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, can enhance anti-tumor immune responses. researchgate.netnih.govresearchgate.net Future preclinical research should explore a wider range of combinatorial strategies. This could include pairing antagonist 3 with:
Other immunotherapies: Investigating combinations with different checkpoint inhibitors, adoptive T-cell therapies, or cancer vaccines to potentially achieve synergistic effects. nih.gov
Chemotherapy: Exploring whether this compound can enhance the efficacy of traditional chemotherapeutic agents by modulating the tumor microenvironment. nih.gov
Targeted therapies: Examining the potential for synergy with drugs that target specific cancer-driving mutations.
A clinical trial (NCT03099161) was initiated to evaluate preladenant (B1679076) alone and in combination with pembrolizumab (B1139204) in patients with advanced solid tumors, though it was terminated as preliminary findings did not meet the study's endpoints. clinicaltrials.govacs.org Further preclinical work is crucial to identify the most promising combinations and patient populations for future clinical investigation. nih.gov
Development of Next-Generation A2A Receptor Antagonist Analogs with Improved Research Tool Properties
While this compound is a potent and selective tool, there is always room for improvement. medchemexpress.comfrontiersin.orgwikipedia.org The development of next-generation analogs could focus on several key areas:
Enhanced Physicochemical Properties: Improving aqueous solubility and photostability could enhance its utility in various experimental settings. nih.gov
Blood-Brain Barrier Permeability: For research focused on peripheral effects, designing analogs with reduced blood-brain barrier penetration would be advantageous. Conversely, for CNS-focused studies, optimizing brain penetrance is key. nih.gov
Radiolabeling: The development of analogs suitable for positron emission tomography (PET) imaging, such as those labeled with fluorine-18, would provide invaluable tools for in vivo receptor occupancy studies and for visualizing A2A receptor distribution in real-time. nih.govmdpi.comacs.org
Heteromer-Specific Antagonists: A truly groundbreaking advance would be the development of antagonists that can specifically target A2A receptor heteromers, such as the A2A-D2 dimer, allowing for more precise dissection of their physiological roles. nih.gov
Researchers have already begun synthesizing and evaluating fluorinated and PEGylated analogs of preladenant to improve its properties for applications like cancer immunotherapy. nih.gov
Application of this compound in Emerging In Vitro Complex Models (e.g., Organoids, 3D Cultures)
Traditional 2D cell culture systems, while valuable, often fail to recapitulate the complex cellular interactions and microenvironment of living tissues. The application of this compound in more sophisticated in vitro models represents a significant area for future research. These models include:
Organoids: Tumor organoids and brain organoids can provide a more physiologically relevant context to study the effects of antagonist 3 on cancer cell growth, immune cell infiltration, and neuronal function.
3D Cell Cultures: Spheroid and other 3D culture systems can better mimic the architecture and signaling dynamics of tissues, offering a more accurate platform to investigate the compound's mechanisms of action. semanticscholar.org
Utilizing these advanced models will allow for a more nuanced understanding of how this compound functions in a multi-cellular, three-dimensional environment, bridging the gap between traditional in vitro studies and in vivo animal models.
Refining Understanding of this compound Neuroprotective Mechanisms
The potential neuroprotective effects of A2A receptor antagonists have been a major focus of research, particularly in the context of neurodegenerative diseases like Parkinson's disease. mdpi.combenthamdirect.com While initial clinical trials with preladenant for Parkinson's disease were discontinued, the fundamental questions about its neuroprotective potential remain. wikipedia.org Future research should aim to:
Dissect the role of neuroinflammation: Further investigate how this compound modulates microglial activation and the release of pro-inflammatory and anti-inflammatory cytokines. e-jmd.orgmdpi.com
Elucidate effects on glutamate (B1630785) release: Clarify the precise mechanisms by which A2A receptor blockade influences excitotoxicity by modulating glutamate release. nih.govnih.gov
Investigate impact on protein aggregation: Explore whether this compound can influence the aggregation of proteins like α-synuclein, a hallmark of Parkinson's disease. e-jmd.org
Explore other neurodegenerative models: Apply the antagonist to models of other neurodegenerative conditions, such as Alzheimer's disease and Huntington's disease, to determine the breadth of its potential neuroprotective actions. mdpi.comunifi.it
Studies using quinolinic acid-induced striatal toxicity have suggested that A2A receptor antagonists may exert neuroprotective effects by reducing glutamate outflow, but could also have complex effects on NMDA receptor activation. nih.gov Deeper investigation into these dual roles is critical.
Contribution of this compound Research to Fundamental Adenosine (B11128) Biology and Receptor Pharmacology
The study of this compound has already significantly contributed to our understanding of adenosine signaling. mdpi.com As a highly selective and potent antagonist, it has served as a critical tool to probe the physiological and pathophysiological roles of the A2A receptor. medchemexpress.comfrontiersin.orgopenmedscience.com Future research with this compound and its next-generation analogs will continue to advance the field by:
Mapping A2A receptor function: Helping to delineate the specific roles of A2A receptors in different tissues and cell types, from immune cells to various neuronal populations. researchgate.net
Understanding receptor-receptor interactions: Providing insights into the complex interplay between A2A receptors and other receptors, such as dopamine and glutamate receptors. nih.govmdpi.com
Informing GPCR structural biology: Co-crystallization studies with antagonist 3 and its derivatives can reveal detailed structural information about the A2A receptor, aiding in the rational design of new ligands for this and other GPCRs. researchgate.net
Ultimately, continued research on this compound will not only clarify its own potential but also illuminate the broader landscape of adenosine biology and GPCR pharmacology.
Q & A
Basic Research Questions
Q. What is the pharmacological profile of A2A receptor antagonist 3, and how does its selectivity compare across adenosine receptor subtypes?
- Methodological Answer : this compound exhibits high affinity for the A2A receptor (Ki: 0.4 nM) but also binds to A2B (Ki: 37 nM), A1 (Ki: 107 nM), and A3 (Ki: 1467 nM) receptors. To assess selectivity, competitive binding assays using radiolabeled ligands (e.g., [³H]ZM241385 for A2A) across all four adenosine receptor subtypes are recommended. Cross-reactivity analysis should include functional assays (e.g., cAMP modulation) to confirm subtype-specific antagonism .
Q. What experimental models are suitable for evaluating this compound in neurodegenerative disease research?
- Methodological Answer : Preclinical models include:
- Parkinson’s disease (PD) : MPTP-induced dopaminergic neuron degeneration in mice, with endpoints like tyrosine hydroxylase (TH) immunohistochemistry and glial activation markers (GFAP, CD11b) .
- Alzheimer’s disease (AD) : APPsw/PS1dE9 transgenic mice, measuring Aβ1-42/Aβ1-40 ratios and cognitive behavioral tests after chronic administration .
Q. How can researchers validate this compound’s target engagement in vitro?
- Methodological Answer : Use HTRF (Homogeneous Time-Resolved Fluorescence) Tag-Lite assays with fluorescent ligands (e.g., SCH 442,416 derivatives) to quantify receptor binding kinetics. Parallel cAMP accumulation assays (e.g., in HEK293 cells expressing A2A receptors) can confirm functional antagonism by blocking agonist-induced cAMP production .
Advanced Research Questions
Q. How can structural insights guide the optimization of this compound for improved subtype selectivity?
- Methodological Answer :
- Crystallography : Analyze the antagonist-bound A2A receptor structure (e.g., PDB ID: 3EML) to identify critical residues (e.g., Val84, Glu169, His278) involved in binding. Mutagenesis studies can validate residues responsible for off-target binding to A2B/A1 receptors .
- Computational docking : Perform free energy perturbation (FEP) simulations to predict binding affinities across subtypes and prioritize chemical modifications that reduce A2B/A1 interactions .
Q. What strategies resolve contradictions in this compound’s reported effects across cancer and neurodegenerative models?
- Methodological Answer :
- Context-dependent signaling : In cancer, A2A activation often promotes proliferation via PLC/PKC-δ pathways, whereas in neurodegeneration, A2A blockade reduces neuroinflammation. Use tissue-specific RNA-seq to compare receptor coupling to G-protein subtypes (e.g., Gs vs. Gq) .
- Dose-response profiling : Evaluate antagonist effects at low (1–10 nM) vs. high (100–1000 nM) concentrations to identify off-target effects at A2B/A1 receptors, which may explain divergent outcomes .
Q. How can machine learning enhance the discovery of next-generation A2A receptor antagonists with minimal cross-reactivity?
- Methodological Answer :
- Data curation : Train models on published Ki values and structural data (e.g., ChEMBL, PubChem) for ~10,000 adenosine receptor ligands.
- Feature engineering : Incorporate molecular descriptors (e.g., LogP, polar surface area) and receptor-ligand interaction fingerprints (e.g., hydrogen bonds with Asn253).
- Validation : Use virtual screening to prioritize candidates, followed by in vitro binding assays and MD simulations to confirm subtype selectivity .
Q. What experimental designs are critical for evaluating this compound in combination therapies (e.g., with PD-1 inhibitors)?
- Methodological Answer :
- Synergy testing : Use Bliss independence or Chou-Talalay models to assess combinatorial effects in cancer models (e.g., CT26 syngeneic tumors).
- Biomarker integration : Measure adenosine pathway markers (e.g., CD73, CD39) and immune infiltrates (CD8+ T cells) via flow cytometry. Co-monitor pCREB levels to confirm A2A receptor blockade .
Q. How do point mutations in the A2A receptor affect antagonist 3’s binding kinetics, and how can this be experimentally addressed?
- Methodological Answer :
- Alanine scanning : Systematically mutate residues in the binding pocket (e.g., Phe182, Ile274) and measure changes in Ki using radioligand displacement assays.
- Thermodynamic profiling : Perform ITC (Isothermal Titration Calorimetry) to compare binding enthalpy/entropy contributions in wild-type vs. mutant receptors .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on this compound’s efficacy in inflammation vs. tumorigenesis?
- Methodological Answer :
- Pathway crosstalk : In inflammation, A2A blockade inhibits NF-κB and cytokine release (e.g., IL-6, TNF-α), while in cancer, adenosine often suppresses anti-tumor immunity. Use conditional knockout models (e.g., myeloid-specific A2A deletion) to isolate cell-type-specific effects .
- Microenvironment profiling : Compare adenosine levels (via LC-MS/MS) in tumor vs. inflamed tissues to contextualize antagonist efficacy .
Tables for Key Data
| Parameter | Value | Reference |
|---|---|---|
| A2A receptor Ki | 0.4 nM | |
| A2B receptor Ki | 37 nM | |
| cAMP inhibition (IC50) | 1 nM (A2A), 3 nM (A2B) | |
| Neuroprotection (MPTP model) | 60% TH+ neuron preservation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
